molecular formula C10H10 B1611175 1-Ethyl-3-ethynylbenzene CAS No. 29074-77-9

1-Ethyl-3-ethynylbenzene

Cat. No.: B1611175
CAS No.: 29074-77-9
M. Wt: 130.19 g/mol
InChI Key: QJJMPZVSYKPHNV-UHFFFAOYSA-N
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Description

1-Ethyl-3-ethynylbenzene is an organic compound with the molecular formula C10H10 It is a derivative of benzene, where an ethyl group and an ethynyl group are attached to the benzene ring at the 1 and 3 positions, respectively

Scientific Research Applications

1-Ethyl-3-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Research into its biological activity is ongoing, with studies examining its potential as a precursor to biologically active compounds.

    Medicine: While not directly used as a drug, its derivatives are being explored for pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of ethynylbenzene with ethyl halides under basic conditions. Another method includes the Sonogashira coupling reaction, where ethynylbenzene is coupled with ethyl iodide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors to maintain steady-state conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-3-ethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and ethynyl groups direct incoming electrophiles to the ortho and para positions relative to the ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: this compound can be converted to 1-ethyl-3-ethynylbenzoic acid.

    Reduction: The product is 1-ethyl-3-ethylbenzene.

    Substitution: Products include 1-ethyl-3-ethynyl-4-bromobenzene when bromine is used.

Mechanism of Action

The mechanism by which 1-ethyl-3-ethynylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethyl and ethynyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions. The ethynyl group can also participate in reactions typical of alkynes, such as cycloaddition reactions.

Comparison with Similar Compounds

    1-Ethyl-4-ethynylbenzene: Similar structure but with the ethynyl group at the 4 position.

    1-Ethyl-2-ethynylbenzene: Ethynyl group at the 2 position.

    1-Methyl-3-ethynylbenzene: Methyl group instead of ethyl.

Uniqueness: 1-Ethyl-3-ethynylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties

Properties

IUPAC Name

1-ethyl-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJMPZVSYKPHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535729
Record name 1-Ethyl-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29074-77-9
Record name 1-Ethyl-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round-bottomed flask was placed ((3-ethylphenyl)ethynyl)trimethylsilane (3.17 g, 15.66 mmol) and MeOH (31.3 ml) was added to give a yellow solution. Potassium carbonate (21.65 g, 157 mmol) was added and reaction stirred at 25° C. for 1 h. The reaction was partitioned between water (200 mL) and hexanes (200 mL). The organic was washed with water (100 mL) and brine (100 mL). The organic was dried over Na2SO4. The solvent was removed providing 1-ethyl-3-ethynylbenzene (2.24 g, 17.21 mmol, 110% yield) as a dark brown oil that was used as is without further purification.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 mL
Type
solvent
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.